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molecular formula C16H12ClNO2 B8412841 N-(2-chloromethylbenzyl)phthalimide

N-(2-chloromethylbenzyl)phthalimide

Cat. No. B8412841
M. Wt: 285.72 g/mol
InChI Key: LLKMKOGCKGVFNO-UHFFFAOYSA-N
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Patent
US05416076

Procedure details

A mixture of α,α'-dichloroxylene (8.75 g, 50 mmol) and potassium phthalimide (5.6 g, 30 mmol) was heated to 50° C. for 24 h. Then the reaction mixture was concentrated in vacuo, dissolved in ethyl acetate and, after usual work-up, the desired compound was obtained by flash chromatography on silica gel (ethyl acetate:hexane; 15:85) (6 g, 65%).
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:4]([CH2:9][Cl:10])=[CH:5][CH:6]=[CH:7][CH:8]=1.[C:11]1(=[O:21])[NH:15][C:14](=[O:16])[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12.[K]>>[C:11]1(=[O:21])[N:15]([CH2:2][C:3]2[C:4]([CH2:9][Cl:10])=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:14](=[O:16])[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12 |f:1.2,^1:21|

Inputs

Step One
Name
Quantity
8.75 g
Type
reactant
Smiles
ClCC=1C(=CC=CC1)CCl
Name
Quantity
5.6 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CC=1C(=CC=CC1)CCl)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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